Home > Products > Screening Compounds P42703 > (S)-6-Hydroxywarfarin
(S)-6-Hydroxywarfarin - 63740-80-7

(S)-6-Hydroxywarfarin

Catalog Number: EVT-1467318
CAS Number: 63740-80-7
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-6-Hydroxywarfarin is an oxidized metabolite of (S)-warfarin, formed primarily by the cytochrome P450 (CYP) enzyme CYP2C9 in the liver. [, ] It is one of the major circulating metabolites of warfarin in humans. [] (S)-6-Hydroxywarfarin, along with other hydroxywarfarin metabolites, plays a role in the complex pharmacokinetic profile of warfarin.

(R)-6-Hydroxywarfarin

  • Compound Description: (R)-6-Hydroxywarfarin is an enantiomer of (S)-6-hydroxywarfarin and a metabolite of (R)-warfarin. [, , , , , ]. It is less potent as an anticoagulant compared to (S)-warfarin [].
  • Relevance: (R)-6-Hydroxywarfarin is a stereoisomer of (S)-6-hydroxywarfarin, differing only in the configuration at the chiral center at the 6-position. Both compounds are hydroxylated metabolites of warfarin, belonging to the 4-hydroxycoumarin class of compounds [, , , , , ].

(S)-7-Hydroxywarfarin

  • Compound Description: (S)-7-Hydroxywarfarin is a major metabolite of (S)-warfarin and is primarily formed by the action of the cytochrome P450 enzyme, CYP2C9 [, , , , , , , , , ]. Like (S)-6-hydroxywarfarin, it is also less potent as an anticoagulant compared to the parent compound [].
  • Relevance: (S)-7-Hydroxywarfarin, along with (S)-6-hydroxywarfarin, are the two main hydroxylated metabolites of (S)-warfarin. These compounds are regioisomers, differing in the position of the hydroxyl group on the aromatic ring [, , , , , , , , , ].

(R)-7-Hydroxywarfarin

  • Compound Description: (R)-7-Hydroxywarfarin is a metabolite of (R)-warfarin and is formed via CYP-mediated oxidation [, , ].
  • Relevance: (R)-7-Hydroxywarfarin is a stereoisomer of (S)-7-hydroxywarfarin, differing only in the configuration at the chiral center at the 4' position of the coumarin ring. Both (R)-7-hydroxywarfarin and (S)-6-hydroxywarfarin are hydroxylated metabolites of warfarin [, , ].

(R)-8-Hydroxywarfarin

  • Compound Description: (R)-8-Hydroxywarfarin is a metabolite of (R)-warfarin, primarily formed through the action of CYP2C19 [].
  • Relevance: Both (R)-8-hydroxywarfarin and (S)-6-hydroxywarfarin are hydroxylated metabolites of warfarin. The formation of (R)-8-hydroxywarfarin is a stereoselective process [], highlighting the importance of stereochemistry in warfarin metabolism.

(R,S)-Warfarin alcohol

  • Compound Description: (R,S)-Warfarin alcohol is a metabolite of (R)-warfarin, formed through reduction at the C11 position [].
  • Relevance: Both (R,S)-warfarin alcohol and (S)-6-hydroxywarfarin are metabolites of warfarin. The existence of multiple metabolic pathways, including hydroxylation (as in (S)-6-hydroxywarfarin) and reduction (as in (R,S)-warfarin alcohol), contributes to the complexity of warfarin pharmacokinetics [].

(S,S)-Warfarin alcohol

  • Compound Description: (S,S)-Warfarin alcohol is a metabolite of (S)-warfarin, formed by the reduction of the ketone group in warfarin [].
  • Relevance: (S,S)-Warfarin alcohol and (S)-6-hydroxywarfarin are both chiral metabolites of warfarin, demonstrating the stereoselectivity of warfarin metabolism. These compounds highlight the multiple metabolic pathways involved in warfarin clearance [].

4'-Hydroxywarfarin

  • Compound Description: 4'-Hydroxywarfarin, both (R) and (S) enantiomers, is a metabolite of warfarin [, , ].
  • Relevance: This compound, alongside (S)-6-hydroxywarfarin, represents another site of hydroxylation on the warfarin molecule, contributing to the diverse range of metabolites produced during warfarin metabolism [, , ].

10-Hydroxywarfarin

  • Compound Description: 10-Hydroxywarfarin, with its four stereoisomers (including 9R,10S-hydroxywarfarin), is a major circulating metabolite of warfarin [, ]. It is formed through CYP3A4-mediated metabolism [] and exhibits anticoagulant activity []. Notably, 10-hydroxywarfarin is a potent inhibitor of CYP2C9, the enzyme responsible for the metabolism of (S)-warfarin [].
  • Relevance: Like (S)-6-hydroxywarfarin, 10-hydroxywarfarin is a hydroxylated metabolite of warfarin, highlighting the importance of hydroxylation as a major metabolic pathway for warfarin. Furthermore, its potent inhibition of CYP2C9 indicates potential for metabolic interactions that could influence warfarin's therapeutic effect [, ].
Source and Classification

(S)-6-Hydroxywarfarin is classified as a phenolic compound due to its hydroxyl group attached to an aromatic ring. It falls under the category of anticoagulants and is recognized for its role in influencing the pharmacokinetics of warfarin therapy. The compound is typically sourced from metabolic processes in humans and other organisms that metabolize warfarin.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-6-Hydroxywarfarin involves the enzymatic hydroxylation of warfarin. This reaction is primarily facilitated by cytochrome P450 enzymes, with CYP2C9 being the major isoform responsible for this transformation. The general reaction can be summarized as follows:

  1. Substrate: Warfarin
  2. Enzyme: Cytochrome P450 CYP2C9
  3. Cofactors: NADPH and oxygen are required for the hydroxylation process.

In industrial settings, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often utilized to separate and quantify this enantiomer alongside other metabolites, ensuring high precision in its production .

Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-6-Hydroxywarfarin is C19H18O4, with a molecular weight of approximately 314.35 g/mol. Its structure features a coumarin backbone with a hydroxyl group at the sixth carbon position. The three-dimensional configuration significantly influences its biological activity and interaction with various proteins.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-6-Hydroxywarfarin undergoes various chemical reactions, including:

  • Hydroxylation: The primary reaction leading to its formation from warfarin.
  • Reduction: This compound can be reduced to form other metabolites.
  • Conjugation: It may undergo phase II metabolism, leading to sulfate conjugates which are excreted from the liver.

The key reagents involved in these reactions include cytochrome P450 enzymes, NADPH, and various cofactors necessary for enzymatic activity .

Mechanism of Action

Process and Data

The mechanism of action of (S)-6-Hydroxywarfarin is closely related to its role as a metabolite of warfarin. It interacts with vitamin K epoxide reductase, inhibiting vitamin K recycling, which is essential for synthesizing clotting factors. This inhibition leads to decreased blood coagulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 172–176 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the handling and storage requirements for (S)-6-Hydroxywarfarin in both laboratory and clinical settings .

Applications

Scientific Uses

(S)-6-Hydroxywarfarin serves several important roles in scientific research:

  • Pharmacokinetic Studies: It is used to study the metabolism of warfarin and its interactions with various drugs.
  • Toxicology Research: Understanding its metabolic pathways helps assess potential drug-drug interactions that could lead to adverse effects.
  • Clinical Monitoring: Measurement of (S)-6-Hydroxywarfarin levels can assist in optimizing warfarin therapy for patients, ensuring effective anticoagulation while minimizing risks .
Chemical Identity and Biosynthetic Pathways

Structural Characterization of (S)-6-Hydroxywarfarin

Molecular Configuration and Stereochemical Properties

(S)-6-Hydroxywarfarin (C₁₉H₁₆O₅; MW 324.33 g/mol) is a monohydroxylated metabolite derived from the anticoagulant S-warfarin. The hydroxyl group is positioned at the C6 carbon of the coumarin ring system, resulting in a chiral center at C6 with strict S-configuration. This stereochemistry is critical for its biochemical interactions, particularly its binding affinity to cytochrome P450 (CYP) enzymes and vitamin K epoxide reductase (VKOR). The compound exhibits planar asymmetry due to the fused coumarin-benzopyrone structure, with the 6-hydroxy group altering electron distribution across the ring system. This modification reduces its vitamin K antagonism potency compared to the parent S-warfarin, as confirmed by in vitro activity assays [3] [8].

Tautomerization Dynamics and Hemiketal Formation

(S)-6-Hydroxywarfarin undergoes pH-dependent tautomerization, facilitated by the proximity of the C4 carbonyl and C6 hydroxyl groups. Under physiological conditions (pH 7.4), it forms a stable hemiketal structure through an intramolecular nucleophilic addition. This cyclic hemiketal (Figure 1) dominates in aqueous solutions and influences the metabolite’s solubility and protein-binding behavior. Nuclear magnetic resonance (NMR) studies reveal equilibrium between the open-chain hydroxycarbonyl form (∼25%) and the hemiketal (∼75%), with the latter exhibiting enhanced stability in plasma [8].

Table 1: Key Physicochemical Properties of (S)-6-Hydroxywarfarin

PropertyValueAnalytical Method
Molecular FormulaC₁₉H₁₆O₅High-resolution MS
Exact Mass324.0998 DaESI-MS
logP (Octanol-Water)2.8 ± 0.3Chromatographic determination
pKa (Hydroxyl Group)9.1Potentiometric titration
Dominant Tautomer (pH 7.4)Hemiketal (75%)¹H-NMR

Biosynthetic Routes in Warfarin Metabolism

CYP2C9-Mediated Hydroxylation of S-Warfarin

(S)-6-Hydroxywarfarin is primarily generated via CYP2C9-catalyzed aromatic oxidation of S-warfarin. This isoform exhibits high regioselectivity for the C6 position, with kinetic studies showing a Kₘ of 20 μM and Vₘₐₓ of 0.34 nmol/min/nmol P450 for recombinant CYP2C9*1 [1] [5]. The reaction proceeds through a classic cytochrome P450 oxidative mechanism:

  • Substrate Binding: S-warfarin docks in CYP2C9’s active site, positioning C6 near the heme iron.
  • Hydrogen Abstraction: Compound I (Fe⁴⁺=O) abstracts a hydrogen atom from C6, forming a carbon radical.
  • Oxygen Rebound: The radical recombines with Fe⁴⁺–OH, inserting a hydroxyl group.

CYP2C9 polymorphisms significantly impact this pathway. The CYP2C92 (R144C) and *3 (I359L) variants reduce catalytic efficiency (Vₘₐₓ/Kₘ) by 30–80%, explaining interpatient variability in warfarin clearance [1] [8].

Table 2: Enzymatic Kinetics of (S)-6-Hydroxywarfarin Formation

Enzyme SystemKₘ (μM)Vₘₐₓ (nmol/min/nmol P450)Vₘₐₓ/Kₘ (μL/min/nmol)
Recombinant CYP2C9*1200.3417.0
Human Liver Microsomes250.041*1.64
CYP2C9*2 Variant370.225.95
CYP2C9*3 Variant550.112.00

**Expressed as nmol/min/mg microsomal protein [1] [5] [8]*

Competing Pathways: Role of CYP3A4 and Other Cytochrome P450 Isoforms

While CYP2C9 dominates S-warfarin 6-hydroxylation, competing isoforms contribute to metabolic diversification:

  • CYP2C19: Generates minor quantities of (S)-6-hydroxywarfarin (Kₘ = 33 μM, Vₘₐₓ = 0.40 nmol/min/nmol) but preferentially forms S-7-hydroxywarfarin. Its contribution increases in CYP2C9 poor metabolizers [5].
  • CYP1A2: Primarily metabolizes R-warfarin to R-6-hydroxywarfarin but shows negligible activity toward the S-enantiomer [4] [10].
  • CYP3A4: Produces S-10-hydroxywarfarin and S-4′-hydroxywarfarin but does not significantly contribute to C6 hydroxylation. Quinidine potentiates CYP3A4-mediated S-10-hydroxywarfarin formation, indirectly reducing flux through the 6-hydroxylation pathway [2] [7] [10].

These competing pathways create a metabolic network where enzyme inhibition or induction alters (S)-6-hydroxywarfarin yield. For example, CYP2C9 inhibitors (e.g., sulfaphenazole) reduce 6-hydroxylation by >80%, while CYP3A4 inducers (e.g., rifampicin) shift metabolism toward 10-hydroxylation [1] [2].

Properties

CAS Number

63740-80-7

Product Name

(S)-6-Hydroxywarfarin

IUPAC Name

4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1

InChI Key

IQWPEJBUOJQPDE-AWEZNQCLSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O

Synonyms

4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one; (S)-6-Hydroxywarfarin; 6-Hydroxy-S-warfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.